7-Fluoroquinoline-3-sulfonylfluoride
Description
Properties
Molecular Formula |
C9H5F2NO2S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
7-fluoroquinoline-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5F2NO2S/c10-7-2-1-6-3-8(15(11,13)14)5-12-9(6)4-7/h1-5H |
InChI Key |
RVGQPWBJSQLFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)S(=O)(=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoroquinoline-3-sulfonylfluoride can be achieved through various methods. One common approach involves the direct fluorosulfonylation of quinoline derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of 7-Fluoroquinoline-3-sulfonylfluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and advanced fluorination techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoroquinoline-3-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: These reactions involve the formation of cyclic structures through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit enhanced biological activities and unique chemical properties .
Scientific Research Applications
7-Fluoroquinoline-3-sulfonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-3-sulfonylfluoride involves its interaction with biological targets such as enzymes and proteins. The compound forms covalent bonds with specific amino acid residues, leading to the inhibition of enzyme activity and disruption of cellular processes . This mechanism is similar to that of other fluoroquinolines, which target bacterial DNA gyrase and topoisomerase IV, leading to cell death .
Comparison with Similar Compounds
7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde (CAS 1325304-06-0)
- Molecular Formula: C₁₈H₁₃NO₃S
- Molecular Weight : 311.36 g/mol
- Key Features: A quinoline core with a phenylsulfonyl group at position 2, a methyl group at position 7, and a carbaldehyde (-CHO) at position 3. The sulfonyl group enhances electrophilicity, while the aldehyde may participate in condensation reactions .
- Comparison: Unlike 7-Fluoroquinoline-3-sulfonylfluoride, this compound lacks the sulfonylfluoride group and instead incorporates a phenylsulfonyl substituent, which reduces its reactivity toward nucleophilic substitution.
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid (CAS 75001-63-7)
- Molecular Formula : C₁₂H₁₁FN₂O₃
- Molecular Weight : 250.23 g/mol
- Key Features: A 4-oxoquinoline scaffold with a carboxylic acid (-COOH) at position 3, an ethyl group at position 1, and fluorine at position 4.
- Physicochemical Data : LogP = 2.02, PSA = 85.32 Ų, indicating moderate lipophilicity and high polarity .
- Comparison : The carboxylic acid group in this compound contrasts with the sulfonylfluoride in the target compound, suggesting divergent reactivity (e.g., carboxylates vs. sulfonate esters).
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 93107-30-3)
- Molecular Formula: C₁₄H₁₀F₂NO₃
- Molecular Weight : 283.24 g/mol
- Key Features: Difluoro substitution at positions 6 and 7, a cyclopropyl group at position 1, and a carboxylic acid at position 3. The 4-oxo-1,4-dihydroquinoline scaffold is common in fluoroquinolone antibiotics .
- Comparison : The dual fluorine substitution may enhance antibacterial activity but reduces positional specificity compared to the single fluorine at position 7 in the target compound.
Data Table: Comparative Overview
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | LogP | PSA (Ų) |
|---|---|---|---|---|---|---|---|
| 7-Fluoroquinoline-3-sulfonylfluoride | N/A | C₉H₅F₂NO₂S | 229.07 (calculated) | Sulfonylfluoride, Quinoline | 7-Fluoro, 3-SO₂F | N/A | N/A |
| 7-Methyl-2-(phenylsulfonyl)quinoline-3-carbaldehyde | 1325304-06-0 | C₁₈H₁₃NO₃S | 311.36 | Carbaldehyde, Phenylsulfonyl | 7-Methyl, 2-PhSO₂ | N/A | N/A |
| 7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | 75001-63-7 | C₁₂H₁₁FN₂O₃ | 250.23 | Carboxylic Acid, Oxo, Amino | 6-Fluoro, 1-Ethyl | 2.02 | 85.32 |
| 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 93107-30-3 | C₁₄H₁₀F₂NO₃ | 283.24 | Carboxylic Acid, Oxo | 6,7-Difluoro, 1-Cyclopropyl | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
